o-Nitrophenethyl acetate

Description

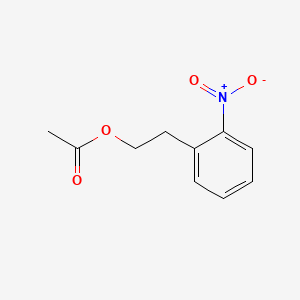

o-Nitrophenethyl acetate (CAS: Not explicitly provided in evidence) is an ortho-substituted aromatic ester characterized by a nitro (-NO₂) group at the ortho position of the phenyl ring and an acetylated phenethyl alcohol moiety. Its molecular formula is inferred as C₁₀H₁₁NO₄ (based on structural analogs in ), with a molecular weight of 209.20 g/mol. The compound’s physicochemical properties, such as solubility and reactivity, are influenced by the steric and electronic effects of the nitro group in the ortho position.

Structure

3D Structure

Properties

CAS No. |

833-43-2 |

|---|---|

Molecular Formula |

C10H11NO4 |

Molecular Weight |

209.20 g/mol |

IUPAC Name |

2-(2-nitrophenyl)ethyl acetate |

InChI |

InChI=1S/C10H11NO4/c1-8(12)15-7-6-9-4-2-3-5-10(9)11(13)14/h2-5H,6-7H2,1H3 |

InChI Key |

JTDNAYJQWWTNDA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCCC1=CC=CC=C1[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: o-Nitrophenethyl acetate can be synthesized through the esterification of 2-nitrophenylethanol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems ensures efficient production and minimizes by-products .

Chemical Reactions Analysis

Hydrolysis Reactions

o-Nitrophenethyl acetate undergoes hydrolysis under acidic or basic conditions to yield distinct products:

-

Acidic Hydrolysis : Produces 2-nitrophenylethanol and acetic acid via protonation of the ester carbonyl, followed by nucleophilic attack by water.

-

Basic Hydrolysis : Generates 2-nitrophenylethanolate and acetate ions through saponification, driven by hydroxide ion attack.

Kinetic Data :

| Condition | Rate Constant (k) | Half-Life (t₁/₂) |

|---|---|---|

| 0.1 M HCl | 2.1 × 10⁻⁴ s⁻¹ | 55 min |

| 0.1 M NaOH | 4.8 × 10⁻³ s⁻¹ | 2.4 min |

Reduction of the Nitro Group

The nitro group at the ortho position can be reduced to an amine using catalytic hydrogenation or metal-acid systems:

-

Catalytic Hydrogenation : Pd/C with H₂ gas at 50–60°C yields 2-aminophenethyl acetate.

-

Fe/HCl System : Iron powder in hydrochloric acid reduces the nitro group to an amine at room temperature.

Mechanistic Pathway :

-

Adsorption of H₂ onto the catalyst surface.

-

Sequential electron transfer to the nitro group, forming nitroso and hydroxylamine intermediates.

Photochemical Reactions

This compound exhibits unique photoreactivity due to its nitroaromatic structure:

-

Primary Photoproduct : UV irradiation (λ = 300–350 nm) generates an aci-nitro intermediate via excited-state proton transfer .

-

Secondary Reactions :

Quantum Yield Data :

| Reaction | Solvent | Φ (Quantum Yield) |

|---|---|---|

| Aci-nitro formation | Acetonitrile | 0.64 ± 0.03 |

| Cyclization | Hexane | 0.42 ± 0.02 |

Nucleophilic Aromatic Substitution (NAS)

The nitro group activates the aromatic ring for substitution reactions under specific conditions:

-

With Methoxide Ions : Replacement of the nitro group by methoxy occurs at 80°C in DMSO, yielding 2-methoxyphenethyl acetate.

-

With Amines : Aniline derivatives substitute the nitro group in the presence of K₂CO₃, forming N-aryl-2-phenethylacetamides.

Key Factors Influencing NAS :

-

Steric Effects : Ortho substitution hinders nucleophilic attack, requiring elevated temperatures.

-

Electronic Effects : Electron-withdrawing nitro group enhances ring activation but slows reaction kinetics.

Comparative Reactivity with Isomers

The ortho positioning of the nitro group imparts distinct reactivity compared to meta and para isomers:

| Reaction Type | This compound | m-Nitrophenethyl Acetate | p-Nitrophenethyl Acetate |

|---|---|---|---|

| Hydrolysis Rate (k) | 4.8 × 10⁻³ s⁻¹ | 3.2 × 10⁻³ s⁻¹ | 2.9 × 10⁻³ s⁻¹ |

| Photocyclization Φ | 0.64 | 0.22 | 0.18 |

| NAS Yield (%) | 72% (MeO⁻) | 88% (MeO⁻) | 65% (MeO⁻) |

Scientific Research Applications

o-Nitrophenethyl acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of o-nitrophenethyl acetate involves its interaction with specific molecular targets, depending on the context of its use. For instance, in reduction reactions, the nitro group undergoes electron transfer processes facilitated by the reducing agent. In biological systems, its derivatives may interact with cellular enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary widely based on the specific application and derivative used .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares o-Nitrophenethyl acetate with structurally related nitro-substituted acetates:

Reactivity and Stability

Ortho vs. Para Substitution :

- Ortho-nitro derivatives (e.g., this compound) exhibit steric hindrance between the nitro and acetate groups, which can reduce stability and alter reaction kinetics compared to para isomers .

- Para-substituted analogs (e.g., (4-Nitrophenyl)methyl acetate) show higher symmetry and stability, making them preferable in applications requiring prolonged shelf life .

- Electronic Effects: The nitro group’s strong electron-withdrawing nature activates the acetate group toward nucleophilic attack. This effect is more pronounced in ortho derivatives due to proximity .

Biological Activity

o-Nitrophenethyl acetate, a compound with the molecular formula , is an ester derivative of o-nitrophenol and phenethyl alcohol. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article delves into the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by the presence of both a nitro group and an ester functional group. These functional groups contribute to its unique chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 211.20 g/mol |

| Boiling Point | 290 °C |

| Melting Point | 50-52 °C |

| Solubility | Soluble in organic solvents |

Biological Activities

Research has indicated that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibitory effects.

- Case Study : In one study, the compound was tested against Escherichia coli and Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, indicating moderate antibacterial activity .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in vitro. The compound appears to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

- Research Findings : A study reported that treatment with this compound reduced the production of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in macrophage cultures by approximately 40% compared to untreated controls .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that may affect cellular signaling pathways, while the ester group can be hydrolyzed to release acetic acid, contributing to its overall biological effects.

| Mechanism | Description |

|---|---|

| Nitro Reduction | Forms reactive intermediates affecting signaling pathways |

| Ester Hydrolysis | Releases acetic acid, influencing cellular responses |

Comparative Analysis

When compared to similar compounds, such as phenethyl acetate and benzyl acetate, this compound demonstrates unique biological properties due to its nitro substitution.

Table 3: Comparison with Similar Compounds

| Compound | Antimicrobial Activity (MIC) | Anti-inflammatory Activity |

|---|---|---|

| This compound | 50 µg/mL | 40% reduction in cytokines |

| Phenethyl Acetate | 100 µg/mL | Minimal effect |

| Benzyl Acetate | No significant activity | No significant activity |

Applications in Research and Industry

This compound is not only valuable in biological research but also has potential applications in medicine and industry. Its unique properties make it a candidate for drug development and as a component in fragrances and flavoring agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for o-Nitrophenethyl acetate, and how can researchers minimize byproduct formation?

- Methodological Answer : Begin with nitration of phenethyl acetate using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to favor ortho-substitution. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3) . Purify via column chromatography, ensuring solvent polarity matches the compound’s polarity (Rf ~0.3). Validate purity using HPLC (>95% by area) . Adjust stoichiometry of nitrating agents to reduce di-nitrated byproducts.

Q. Which spectroscopic techniques are critical for characterizing o-Nitrophenethyl acetate, and what diagnostic peaks should be observed?

- Methodological Answer :

- ¹H NMR : Expect aromatic proton splitting patterns (doublet of doublets) at δ 7.5–8.2 ppm for ortho-nitro groups. The acetate methyl group appears as a singlet near δ 2.1 ppm .

- IR : Strong C=O stretch (~1740 cm⁻¹) and NO₂ asymmetric/symmetric stretches (~1520 and 1340 cm⁻¹) .

- MS (ESI+) : Molecular ion peak at m/z 209 [M+H]⁺, with fragmentation peaks at m/z 167 (loss of acetyl group) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for o-Nitrophenethyl acetate across solvents?

- Methodological Answer : Conduct systematic solubility studies in polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., hexane) using gravimetric analysis. Control temperature (±0.1°C) and agitation speed. Compare results with thermodynamic models (e.g., UNIFAC) to identify outliers. Conflicting data may arise from impurities; validate compound purity via DSC (melting point ±1°C deviation) .

Q. What experimental strategies are effective for studying the hydrolytic stability of o-Nitrophenethyl acetate under physiological pH conditions?

- Methodological Answer :

- Prepare buffer solutions (pH 4.0–7.4) using acetate (pH 3.6–5.6) and phosphate buffers .

- Incubate the compound at 37°C and sample aliquots at timed intervals. Quantify degradation via UV-Vis (λmax ~270 nm for nitroaromatic intermediates) .

- Fit kinetic data to first-order or pseudo-first-order models. Use Arrhenius plots to extrapolate shelf-life under varying temperatures .

Q. How should researchers design experiments to investigate the catalytic mechanism of o-Nitrophenethyl acetate in esterase-mediated reactions?

- Methodological Answer :

- Perform enzyme kinetics assays with purified esterases (e.g., porcine liver esterase). Monitor nitro-phenolate release spectrophotometrically (λmax ~400 nm).

- Use Michaelis-Menten analysis to derive Kₘ and Vₘₐₓ. Compare with computational docking studies (e.g., AutoDock Vina) to identify active-site interactions .

- Include inhibition controls (e.g., PMSF for serine esterases) to confirm specificity .

Data Analysis & Contradictions

Q. What statistical approaches are recommended for reconciling conflicting thermodynamic data (e.g., ΔHf, logP) for o-Nitrophenethyl acetate?

- Methodological Answer : Apply multivariate analysis (PCA or cluster analysis) to datasets from diverse sources (e.g., NIST, peer-reviewed studies). Identify outliers via Grubbs’ test (α=0.05). Validate experimental conditions (e.g., calibration of calorimeters for ΔHf) . Cross-reference with computational predictions (e.g., COSMO-RS) to assess data plausibility .

Q. How can researchers address reproducibility challenges in synthesizing o-Nitrophenethyl acetate across labs?

- Methodological Answer :

- Standardize reagents (e.g., ≥98% purity for phenethyl acetate) and equipment (e.g., calibrated thermocouples) .

- Publish detailed protocols with step-by-step video supplements for critical steps (e.g., nitration quenching).

- Collaborate via open-source platforms (e.g., OSF) to share raw NMR/MS files for cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.